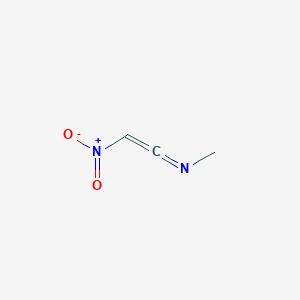
2,2'-Sulfanediylbis(4-pentylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfanediylbis(4-pentylphenol) is an organic compound characterized by the presence of two phenolic groups connected by a sulfur atom and each phenolic group further substituted with a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfanediylbis(4-pentylphenol) typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-pentylphenol with sulfur dichloride under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of 2,2’-Sulfanediylbis(4-pentylphenol) can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and can be scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Sulfanediylbis(4-pentylphenol) undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydroquinone derivatives using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Ester derivatives.
Scientific Research Applications
2,2’-Sulfanediylbis(4-pentylphenol) has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of polymers and resins, where it acts as a stabilizer and enhances the material properties.
Mechanism of Action
The mechanism of action of 2,2’-Sulfanediylbis(4-pentylphenol) involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, making the compound an effective antioxidant. The sulfur atom in the molecule can form strong bonds with metal ions, which can be exploited in chelation therapy. Additionally, the compound can interact with cellular enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2,2’-Sulfanediylbis(4,6-dichlorophenol): This compound has similar structural features but with chlorine substituents on the phenolic rings.
2,2’-Sulfanediylbis(4-methylphenol): Similar structure with methyl groups instead of pentyl chains.
Uniqueness: 2,2’-Sulfanediylbis(4-pentylphenol) is unique due to the presence of the pentyl chains, which impart hydrophobic properties to the molecule. This makes it more suitable for applications in non-polar environments compared to its analogs with shorter or more polar substituents.
Properties
CAS No. |
92681-28-2 |
|---|---|
Molecular Formula |
C22H30O2S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-(2-hydroxy-5-pentylphenyl)sulfanyl-4-pentylphenol |
InChI |
InChI=1S/C22H30O2S/c1-3-5-7-9-17-11-13-19(23)21(15-17)25-22-16-18(10-8-6-4-2)12-14-20(22)24/h11-16,23-24H,3-10H2,1-2H3 |
InChI Key |
MZQCLOKFXHULJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)CCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


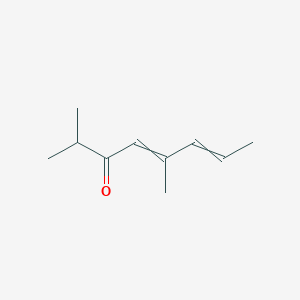
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide](/img/structure/B14343608.png)
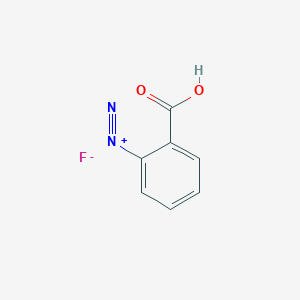
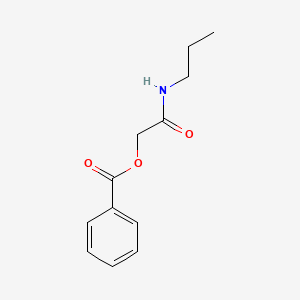
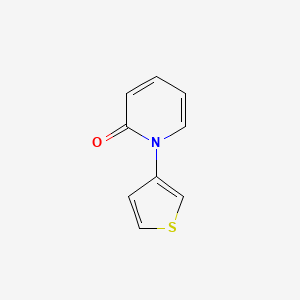
![2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)-](/img/structure/B14343625.png)
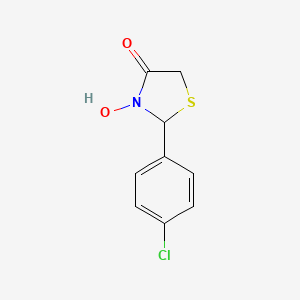
![4-[2-(6-Methoxy-2H-1,3-benzodioxol-5-yl)ethyl]benzene-1,3-diol](/img/structure/B14343632.png)
